molecular formula C12H16ClNO B184426 N-(2-chlorophenyl)hexanamide CAS No. 21257-67-0

N-(2-chlorophenyl)hexanamide

Cat. No. B184426
CAS RN: 21257-67-0
M. Wt: 225.71 g/mol
InChI Key: OAOTZYGOQZLYTH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)hexanamide, also known as Phenibut, is a nootropic drug that has gained popularity due to its potential to enhance cognitive function. It was first synthesized in the Soviet Union in the 1960s and has since been used as a prescription drug in Russia for the treatment of anxiety, insomnia, and other psychiatric disorders. Phenibut is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA) and is believed to act as a GABA receptor agonist.

Mechanism of Action

N-(2-chlorophenyl)hexanamide is believed to act as a GABA receptor agonist, binding to GABA-B receptors in the brain. This results in an increase in GABA activity, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and physiological effects:
N-(2-chlorophenyl)hexanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved mood and motivation. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)hexanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. However, its effects can be highly variable and dependent on individual factors such as dosage and tolerance.

Future Directions

There are a number of potential future directions for research into N-(2-chlorophenyl)hexanamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). It has also been suggested that N-(2-chlorophenyl)hexanamide may have potential as a cognitive enhancer for healthy individuals. Further research is needed to fully understand the potential therapeutic effects of N-(2-chlorophenyl)hexanamide and its limitations.

Synthesis Methods

N-(2-chlorophenyl)hexanamide can be synthesized by the reaction of γ-butyrolactone with 2-amino-2-methyl-1-propanol, followed by reaction with 2-chlorobenzoyl chloride. The resulting compound is then hydrolyzed to yield N-(2-chlorophenyl)hexanamide.

Scientific Research Applications

N-(2-chlorophenyl)hexanamide has been extensively studied for its potential therapeutic effects on anxiety, depression, and cognitive function. It has been shown to have anxiolytic and mood-enhancing effects, as well as improving memory and learning abilities. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.

properties

CAS RN

21257-67-0

Product Name

N-(2-chlorophenyl)hexanamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(2-chlorophenyl)hexanamide

InChI

InChI=1S/C12H16ClNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,2-4,9H2,1H3,(H,14,15)

InChI Key

OAOTZYGOQZLYTH-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CCCCCC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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